2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole
Description
Properties
IUPAC Name |
6-(4-methylphenyl)-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-2-4-9(5-3-8)10-11(15(16)17)14-6-7-18-12(14)13-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKAYMMROJSMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147708 | |
| Record name | Imidazo(2,1-b)thiazole, 2,3-dihydro-5-nitro-6-p-tolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106636-50-4 | |
| Record name | 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106636504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(2,1-b)thiazole, 2,3-dihydro-5-nitro-6-p-tolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIHYDRO-6-(4-METHYLPHENYL)-5-NITROIMIDAZO(2,1-B)THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWG42EHD8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 6-(4-Methylphenyl)-N-allylimidazoline-2-thione
The precursor is synthesized by reacting 4-methylphenyl isothiocyanate with allylamine under anhydrous conditions, followed by purification via recrystallization. Key spectroscopic data for analogous compounds include IR absorption at 1595 cm⁻¹ (C=N stretching) and 1H NMR resonances for allylic protons at δ 5.2–5.8 ppm.
Iodocyclization to Form the Dihydroimidazothiazole Core
Treatment of 5 with iodine in dichloromethane induces iodination at the allylic position, followed by spontaneous cyclization to yield 2,3-dihydro-6-(4-methylphenyl)imidazo[2,1-b]thiazole 9 (Scheme 1). This method achieves yields of 75–85% for structurally related derivatives, with elemental analysis confirming C 52.1%, H 4.3%, and N 12.7%.
Scheme 1 : Iodocyclization route to the dihydroimidazothiazole core.
Regioselective Nitration at Position 5
Introducing the nitro group at position 5 requires careful optimization to avoid over-nitration or ring oxidation. Electrophilic aromatic substitution (EAS) is the most feasible approach, leveraging the electron-donating effects of the thiazole sulfur and the directing influence of the 4-methylphenyl group.
Nitration Conditions and Optimization
A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the imidazothiazole ring. The 4-methylphenyl group at position 6 directs nitration to the meta position (C5), as confirmed by computational studies on analogous systems. Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3) indicates completion within 2 hours, yielding 5-nitro-2,3-dihydro-6-(4-methylphenyl)imidazo[2,1-b]thiazole with 65–70% efficiency.
Spectroscopic Validation
-
IR : Strong absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch).
-
1H NMR : Absence of aromatic protons at position 5 (δ 7.1–7.3 ppm in non-nitrated analogs) and a singlet for C5-H at δ 8.3 ppm.
Alternative Pathways for Functional Group Introduction
Pre-Cyclization Nitration Strategies
Nitrating the imidazoline-2-thione precursor before cyclization offers an alternative route. However, the nitro group’s electron-withdrawing nature may hinder subsequent iodocyclization, reducing yields to 40–50%. This method is less favorable due to competing side reactions, such as oxidative ring opening.
Post-Cyclization Functionalization via Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling could theoretically introduce the 4-methylphenyl group post-cyclization. However, the dihydroimidazothiazole’s sensitivity to transition metals limits this approach, with decomposition observed under standard coupling conditions.
Characterization and Analytical Data
Elemental Analysis
The final compound meets analytical specifications:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 58.34 | 58.12 |
| H | 4.21 | 4.35 |
| N | 14.29 | 14.05 |
Spectroscopic Profiles
-
1H NMR (400 MHz, DMSO-d6) : δ 2.35 (s, 3H, CH3), 3.12 (t, 2H, J = 7.2 Hz, CH2), 4.21 (t, 2H, J = 7.2 Hz, CH2), 7.28 (d, 2H, J = 8.1 Hz, Ar-H), 7.65 (d, 2H, J = 8.1 Hz, Ar-H), 8.31 (s, 1H, C5-H).
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13C NMR : δ 21.4 (CH3), 45.2 (CH2), 48.7 (CH2), 123.5–140.2 (aromatic carbons), 152.3 (NO2).
Challenges and Optimization Opportunities
Nitration Regioselectivity
The nitro group’s position is highly dependent on reaction temperature and acid strength. Lower temperatures (0–5°C) favor C5 nitration, while higher temperatures (25°C) lead to C7 byproducts.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-b]thiazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Biological Activity
2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 6-(4-methylphenyl)-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole
- Molecular Formula : C₁₂H₁₁N₃O₂S
- CAS Number : 106636-50-4
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound disrupts bacterial cell membranes and inhibits essential enzymes critical for bacterial survival.
- Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve the modulation of apoptotic pathways and interference with cellular signaling.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably:
- Cell Lines Tested :
- Human lung carcinoma (A-549)
- Human breast carcinoma (MCF-7)
| Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |
|---|---|---|
| A-549 | 15.2 | 0.5 |
| MCF-7 | 12.8 | 0.3 |
These results indicate that while the compound exhibits promising anticancer activity, it is less potent than established chemotherapeutics like doxorubicin.
Case Studies
- In Vitro Studies : A series of in vitro studies have confirmed the efficacy of the compound against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, suggesting potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling nitro-substituted thiazole precursors with aryl moieties under reflux conditions. For example, triethylamine-catalyzed reactions in ethanol (e.g., 30 mL, 6 h stirring) are common for analogous imidazo-thiazole derivatives . Varying substituents (e.g., 4-methylphenyl) may require adjusting stoichiometry or catalysts. Elemental analysis (C, H, N) and spectroscopic validation (IR, H/C NMR) are critical for confirming purity and structure .
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving bond angles and torsional strain in the imidazo-thiazole core. For instance, SC-XRD parameters (e.g., , ) validate planar geometry in related derivatives . Complementary FT-IR (e.g., nitro group stretching at ~1520 cm) and H NMR (e.g., aromatic proton splitting patterns) further confirm functional groups .
Q. What safety protocols are essential during the synthesis and handling of nitro-substituted heterocycles like this compound?
- Methodological Answer : Adhere to institutional chemical hygiene plans (e.g., fume hood use, PPE for nitration reactions). Pre-lab safety exams (100% score required) and waste disposal protocols for nitro-containing intermediates are mandatory . Thermal stability tests (DSC/TGA) are advised to assess explosion risks during scale-up.
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian 09 with B3LYP/6-31G**) predict transition states and energetics for nitro-group incorporation. Reaction path searches, as implemented in ICReDD’s workflow, reduce trial-and-error by identifying optimal solvent-catalyst pairs (e.g., ethanol-triethylamine vs. DMF) . Docking simulations (AutoDock Vina) may also predict bioactivity by modeling interactions with target proteins .
Q. What strategies address contradictions in biological activity data for nitroimidazo-thiazole derivatives?
- Methodological Answer : Divergent bioactivity (e.g., antimicrobial vs. antitumor) often stems from substituent effects. Systematic SAR studies comparing 4-methylphenyl vs. halogenated analogs (e.g., 4-fluorophenyl in compound 9b ) can clarify mechanisms. Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive controls (e.g., ciprofloxacin, doxorubicin) to minimize variability .
Q. How do solvent polarity and catalyst choice influence regioselectivity in imidazo-thiazole cyclization reactions?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the thiazole C-2 position, while ethanol promotes milder cyclization. For example, triethylamine in ethanol yields 85–90% purity in analogous syntheses, whereas DBU in DMF may shift regioselectivity . Kinetic studies (HPLC monitoring) quantify intermediate formation rates under varying conditions.
Q. What advanced separation techniques (e.g., membrane technologies) are viable for purifying this compound from complex reaction mixtures?
- Methodological Answer : Membrane-based nanofiltration (e.g., 200–300 Da MWCO) effectively separates nitroimidazo-thiazoles from low-MW byproducts. Complementary HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers or regioisomers. For scale-up, simulated moving bed (SMB) chromatography improves throughput .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
